![molecular formula C17H8F13NO B14228086 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one CAS No. 821789-63-3](/img/structure/B14228086.png)
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one is a chemical compound belonging to the class of per- and polyfluoroalkyl substances. These compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. The presence of the tridecafluorohexyl group imparts significant hydrophobic and lipophobic characteristics to the molecule, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one typically involves the reaction of 4-(tridecafluorohexyl)benzene with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the catalytic reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4(1H)-one moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the pyridin-4(1H)-one moiety.
Scientific Research Applications
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers with unique properties.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty coatings, surfactants, and materials with high chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The tridecafluorohexyl group enhances the compound’s ability to penetrate lipid membranes, allowing it to reach intracellular targets. The pyridin-4(1H)-one moiety can form hydrogen bonds and other interactions with the active sites of target proteins, resulting in inhibition or activation of their function.
Comparison with Similar Compounds
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one can be compared with other similar compounds, such as:
1-[4-(Tridecafluorohexyl)phenyl]pyridin-2(1H)-one: Similar structure but with the pyridin-2(1H)-one moiety, which may exhibit different reactivity and biological activity.
1-[4-(Tridecafluorohexyl)phenyl]pyridin-3(1H)-one: Another isomer with the pyridin-3(1H)-one moiety, potentially leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the tridecafluorohexyl group and the pyridin-4(1H)-one moiety, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
821789-63-3 |
|---|---|
Molecular Formula |
C17H8F13NO |
Molecular Weight |
489.23 g/mol |
IUPAC Name |
1-[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C17H8F13NO/c18-12(19,9-1-3-10(4-2-9)31-7-5-11(32)6-8-31)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h1-8H |
InChI Key |
HNLQYAWUSZHFES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N2C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)
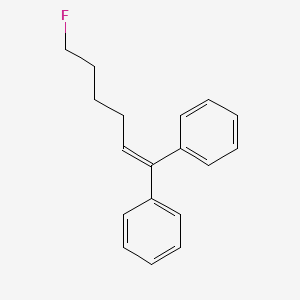
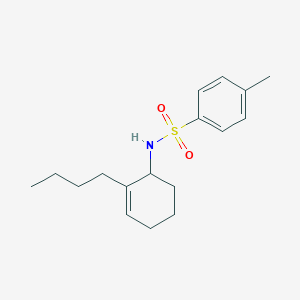
![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
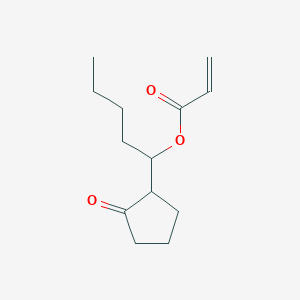
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
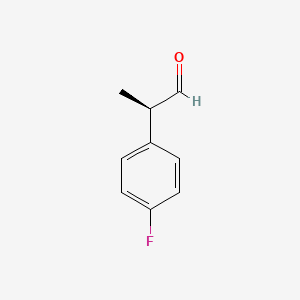
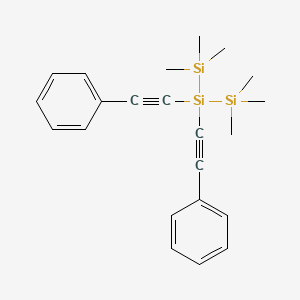
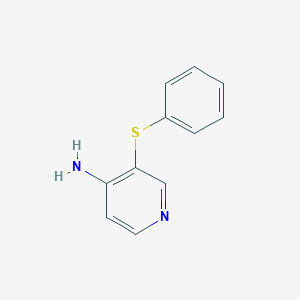
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
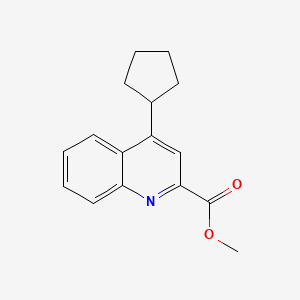
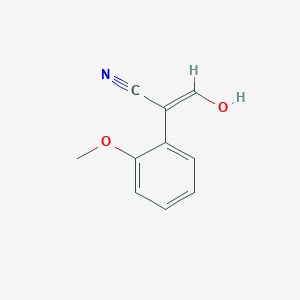
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
